molecular formula C12H12N2O B12937781 1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one CAS No. 95826-99-6

1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one

Katalognummer: B12937781
CAS-Nummer: 95826-99-6
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: DJUPXBAUERTRNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one is a compound that belongs to the class of organic compounds known as phenylimidazoles. These compounds are characterized by the presence of an imidazole ring attached to a phenyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound .

Vorbereitungsmethoden

The synthesis of 1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one typically involves the reaction of an imidazole derivative with a phenylpropanone precursor. One common method involves the use of a copper(I) catalyst and potassium carbonate in an aprotic solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and consistency .

Analyse Chemischer Reaktionen

1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity . The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

95826-99-6

Molekularformel

C12H12N2O

Molekulargewicht

200.24 g/mol

IUPAC-Name

1-imidazol-1-yl-2-phenylpropan-1-one

InChI

InChI=1S/C12H12N2O/c1-10(11-5-3-2-4-6-11)12(15)14-8-7-13-9-14/h2-10H,1H3

InChI-Schlüssel

DJUPXBAUERTRNO-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)C(=O)N2C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.